molecular formula C15H10F3NO3 B7817781 3-(3-(Trifluoromethyl)Benzamido)Benzoic Acid

3-(3-(Trifluoromethyl)Benzamido)Benzoic Acid

Cat. No. B7817781
M. Wt: 309.24 g/mol
InChI Key: ZIGLSSBDZXZZRB-UHFFFAOYSA-N
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Patent
US08030487B2

Procedure details

To a stirring solution of 3-aminobenzoic acid (1.1 g, 7.9 mmol) in anhydrous THF (20 mL), 3-(trifluoromethyl)benzoyl chloride (2.0 g, 9.6 mmol) was added slowly. The mixture was stirred at room temperature under argon for overnight. The solvent was removed under reduced pressure and re-crystallized from chloroform to afford the title compound as a white solid (1.2 g, 49%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[F:11][C:12]([F:23])([F:22])[C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16](Cl)=[O:17]>C1COCC1>[F:11][C:12]([F:22])([F:23])[C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([NH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6])=[O:17]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
Quantity
2 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under argon for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
re-crystallized from chloroform

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C=1C=C(C(=O)NC=2C=C(C(=O)O)C=CC2)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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